Moz-IN-2

Übersicht

Beschreibung

MOZ-IN-2 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Proteins MOZ bekannt ist, einem Mitglied der Histon-Acetyltransferase-Familie. Histon-Acetyltransferasen sind Enzyme, die konservierte Lysin-Aminosäuren an Histonproteinen acetylieren, was die Genexpression beeinflussen kann. This compound hat einen IC50-Wert von 125 μM, was seine Wirksamkeit bei der Hemmung der Aktivität von MOZ zeigt .

Wirkmechanismus

Target of Action

Moz-IN-2 is a potent inhibitor of the protein MOZ . MOZ, also known as MYST3 or KAT6A, is a member of the histone acetyltransferases (HATs) family . HATs play a crucial role in several biological settings, including the regulation of gene expression .

Mode of Action

This compound interacts with MOZ by inhibiting its acetyltransferase activity . The inhibition of MOZ by this compound is significant, with an IC50 value of 125 μM . This interaction leads to changes in the acetylation status of histone proteins, which can affect gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the INK4A-ARF pathway . MOZ has been shown to inhibit senescence via this pathway . In addition, MOZ is required to maintain normal levels of histone 3 lysine 9 (H3K9) and H3K27 acetylation at the transcriptional start sites of at least four genes, Cdc6, Ezh2, E2f2, and Melk . These genes are known inhibitors of the INK4A-ARF pathway .

Pharmacokinetics

It is known that this compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that this compound could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of MOZ by this compound leads to changes in the acetylation status of histone proteins, affecting gene expression . This can result in the modulation of cellular processes such as cell proliferation and differentiation . In the context of cancer, the inhibition of MOZ could potentially suppress tumor growth .

Biochemische Analyse

Biochemical Properties

Moz-IN-2 interacts with the MOZ protein, which is a member of the histone acetyltransferases family . Histone acetylation plays a crucial role in the regulation of gene expression in response to environmental stress . The acetylation of histones by histone acetyltransferases like MOZ results in a dispersed structure of chromatin, which becomes accessible by transcriptional factors .

Cellular Effects

The cellular effects of this compound are primarily due to its inhibitory action on the MOZ protein. This inhibition can disrupt interactions with transcriptional/chromatin regulators, such as DOT1L . This disruption can decrease cell proliferation and cause significant reductions in tumor burden in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the MOZ protein, a member of histone acetyltransferases . This inhibition disrupts the acetylation process, thereby affecting the structure of chromatin and the accessibility of transcriptional factors .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone acetylation . It interacts with the MOZ protein, a histone acetyltransferase, thereby affecting the acetylation process. This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an inhibitor of the MOZ protein, it is likely that it may be localized in the nucleus where histone acetylation occurs . Its activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MOZ-IN-2 umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kernstruktur beginnen, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg kann variieren, beinhaltet jedoch im Allgemeinen:

Bildung der Kernstruktur: Dieser Schritt umfasst die Konstruktion des Hauptmolekülgerüsts, häufig durch eine Reihe von Kondensationsreaktionen.

Modifikationen der funktionellen Gruppen: Anschließende Schritte beinhalten die Einführung spezifischer funktioneller Gruppen, die für die Aktivität der Verbindung notwendig sind. Dies kann Halogenierung, Sulfonierung und andere Modifikationen umfassen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, wodurch die Aktivität der Verbindung möglicherweise verändert wird.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen können stark variieren, beinhalten aber oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen der Verbindung erzeugen könnte.

Analyse Chemischer Reaktionen

Types of Reactions

MOZ-IN-2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

MOZ-IN-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die Funktion von Histon-Acetyltransferasen und ihre Rolle bei der Genregulation zu untersuchen.

Biologie: this compound hilft beim Verständnis der epigenetischen Mechanismen, die die Genexpression und die Zelldifferenzierung steuern.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei Krankheiten, bei denen die Histonacetylierung dysreguliert ist, wie z. B. Krebs.

Industrie: this compound kann bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt werden, die auf epigenetische Signalwege abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des Proteins MOZ hemmt. Diese Hemmung verhindert die Acetylierung von Histonproteinen, was zu Veränderungen in der Genexpression führen kann. Die molekularen Ziele von this compound umfassen das aktive Zentrum des MOZ-Enzyms, an dem es bindet und die Aktivität des Enzyms blockiert. Diese Störung der Histonacetylierung kann verschiedene zelluläre Signalwege und Prozesse beeinflussen.

Vergleich Mit ähnlichen Verbindungen

MOZ-IN-2 ist einzigartig in seiner spezifischen Hemmung des MOZ-Proteins. Ähnliche Verbindungen umfassen andere Histon-Acetyltransferase-Inhibitoren wie:

CPTH2: Ein weiterer Inhibitor von Histon-Acetyltransferasen mit unterschiedlicher Spezifität und Potenz.

Curcumin: Eine natürliche Verbindung mit breiter Histon-Acetyltransferase-Inhibitoraktivität.

WM-8014: Ein synthetischer Inhibitor mit einem anderen Wirkmechanismus im Vergleich zu this compound.

Diese Verbindungen variieren in ihrer Spezifität, Potenz und Anwendung, was die einzigartigen Eigenschaften von this compound bei der gezielten Ansteuerung des MOZ-Proteins hervorhebt .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

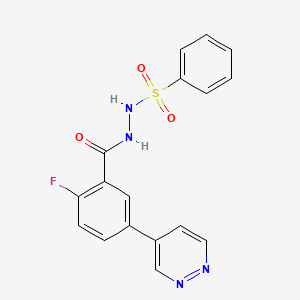

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMCVPPNOFFNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

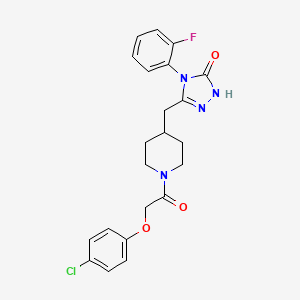

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)

![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)

![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)

![13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2993304.png)